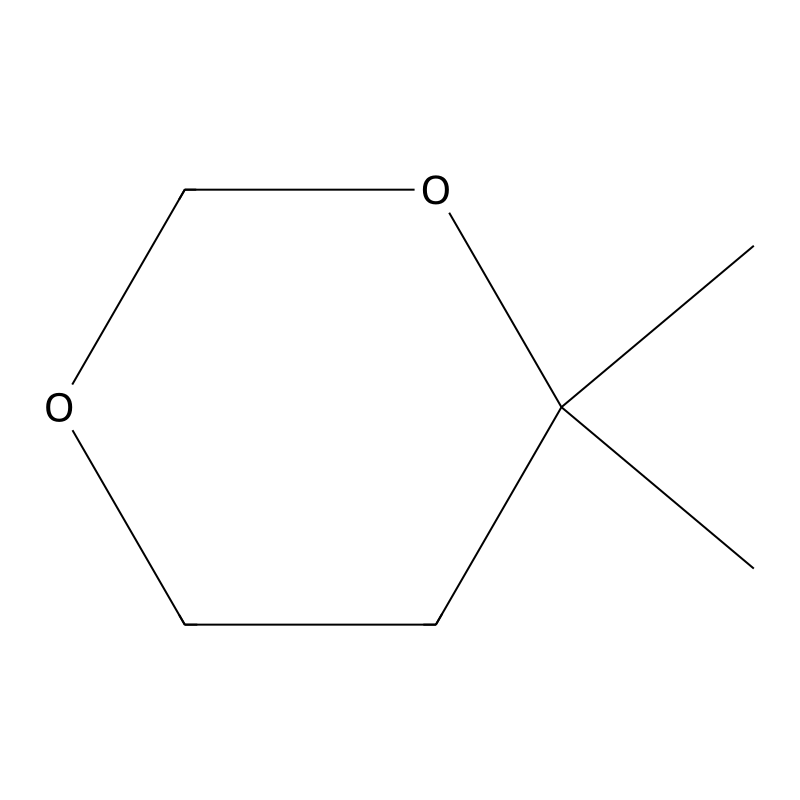

4,4-Dimethyl-1,3-dioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalytic Condensation Reactions

Prins Reaction Mechanism with Isobutylene/Formaldehyde

The Prins reaction represents the fundamental synthetic pathway for 4,4-dimethyl-1,3-dioxane production, involving the acid-catalyzed condensation of isobutylene with formaldehyde [1]. This reaction follows a well-defined mechanistic pathway that has been extensively studied using computational methods and experimental validation [26].

The reaction mechanism proceeds through a two-step process rather than the traditionally proposed single-transition-state mechanism [26]. Initial protonation of the formyl group occurs, followed by electrophilic attack on the alkene moiety [26]. Density functional theory calculations have demonstrated that the reaction follows a coordinated mechanism where protonation of formaldehyde and electrophilic attack to the alkene occur simultaneously for isobutylene [26].

The mechanistic pathway begins with the formation of a protonated formaldehyde species under acidic conditions [27]. The protonated aldehyde is subsequently attacked by the isobutylene molecule, resulting in the formation of the most stable β-hydroxyl carbocation intermediate [27]. This carbocation intermediate can engage in various reaction pathways depending on the specific reaction conditions employed [27].

For 4,4-dimethyl-1,3-dioxane formation, the presence of excess formaldehyde drives the reaction toward the formation of the six-membered dioxane ring structure [27]. The rate-limiting step in this process has been identified as the electrophilic addition step for isobutylene, distinguishing it from other butene isomers where proton elimination becomes rate-determining [26].

Experimental studies have demonstrated that isobutylene exhibits superior reactivity compared to other butene isomers in the Prins condensation reaction [26]. The reaction rates follow the order isobutylene > 1-butene > cis-2-butene, reflecting the inherent stability differences of the resulting carbocation intermediates [26].

Acid-Catalyzed Processes: Phosphoric Acid versus Sulfuric Acid Comparative Studies

The choice of acid catalyst significantly influences both the reaction efficiency and selectivity in 4,4-dimethyl-1,3-dioxane synthesis [1] [19]. Phosphoric acid and sulfuric acid represent the two primary catalytic systems employed in industrial applications, each presenting distinct advantages and limitations.

Phosphoric acid catalysis offers several operational advantages over sulfuric acid systems [1] [19]. The use of 80-85% phosphoric acid solutions provides excellent catalytic activity while maintaining reduced corrosiveness compared to sulfuric acid [19]. Russian patent studies have demonstrated that phosphoric acid catalysis achieves superior selectivity toward the target dioxane product while minimizing the formation of high-boiling byproducts [1] [19].

Sulfuric acid catalysis, while historically employed in early industrial processes, presents significant operational challenges [7]. The severe charring and tar formation inherent in sulfuric acid-catalyzed methods results in substantial product yield losses [7]. Additionally, the high corrosiveness of sulfuric acid requires specialized equipment construction and leads to frequent cleaning requirements for processing vessels [7].

Comparative studies have revealed fundamental differences in the reaction pathways under different acid catalysts [26]. Brønsted acid catalysis demonstrates a distinct two-step mechanism involving formaldehyde protonation followed by electrophilic attack, contrasting with the concerted mechanisms observed under Lewis acid conditions [26].

The following table summarizes key performance parameters for different acid catalysts:

| Catalyst System | Selectivity (%) | Conversion (%) | Byproduct Formation | Operational Considerations |

|---|---|---|---|---|

| Phosphoric Acid (80-85%) | 67-70 [1] | High [1] | Minimal high-boiling products [1] | Reduced corrosiveness [19] |

| Sulfuric Acid (Concentrated) | 30-36 [1] | Moderate [7] | Significant tar formation [7] | High corrosiveness [7] |

Role of Phase-Transfer Catalysts in Biphasic Systems

The heterogeneous nature of 4,4-dimethyl-1,3-dioxane synthesis presents significant mass transfer limitations due to the poor mutual solubility between the hydrocarbon phase containing isobutylene and the aqueous phase containing formaldehyde and catalyst [1] [19]. Phase-transfer catalysis has emerged as a critical strategy for enhancing reaction efficiency in these biphasic systems.

Surfactant-based phase-transfer systems have been extensively investigated for improving interfacial contact between reactant phases [1]. The incorporation of surface-active agents in concentrations ranging from 0.001-10.0 mass percent relative to the reaction mixture enhances the formation of stable emulsions, thereby increasing the effective interfacial area for reaction [1].

Quaternary ammonium chloride functionalized catalysts have demonstrated particular effectiveness in Prins condensation reactions [8]. Anchoring of tin chloride on quaternary ammonium chloride functionalized mesoporous materials yields catalysts with superior activity compared to conventional silica analogues [8]. These heterogeneous Lewis acid catalysts exhibit resistance to leaching and demonstrate excellent reusability characteristics [8].

The mechanism of phase-transfer enhancement involves the formation of ion pairs between the catalyst and the organic substrate, facilitating transport across the phase boundary [8]. Tetrapropylammonium chloride systems have shown particularly high turnover rates and product yields in the synthesis of intermediate alcohols from isobutylene and formaldehyde condensation [8].

Biphasic system optimization has revealed that the organic solvent selection critically influences both phase stability and reaction selectivity [12]. Dioxane-water biphasic systems demonstrate exceptional performance, achieving 76.2% yields of desired products while maintaining clear phase separation [12]. The partition coefficients of reactants and products between phases directly correlate with overall process efficiency [12].

Advanced Production Technologies

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor technology represents a significant advancement in 4,4-dimethyl-1,3-dioxane production, offering enhanced control over reaction parameters and improved product quality [13] [14]. Flow chemistry methodologies provide superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise temperature control and reduced byproduct formation [13].

Multi-stage packed column reactors have been developed for optimizing the continuous synthesis process [4]. These systems employ specific packing configurations with defined height distributions to maximize contact efficiency between reactant phases [4]. Optimal reactor designs incorporate lower packing areas of 8 meters height, intermediate packing areas of 1 meter height, and upper packing areas of 0.5 meter height [4].

Feed distribution strategies play a crucial role in reactor performance optimization [4]. Phosphoric acid aqueous solutions are introduced through upper inlets, while aqueous formaldehyde solutions enter at intermediate positions [4]. Isobutylene is fed from the bottom of the reactor, creating countercurrent flow patterns that enhance mass transfer efficiency [4].

Temperature and pressure optimization studies have established optimal operating conditions for continuous flow systems [4]. Reactor temperatures of 70°C with feed flow rates of 184 grams per hour for isobutylene provide maximum conversion efficiency [4]. Pressure control systems maintain optimal reaction conditions while preventing volatile reactant losses [4].

The implementation of segmented flow configurations has demonstrated significant advantages in continuous synthesis applications [15]. Perfluorodecaline addition creates immiscible liquid segments that enhance mixing efficiency and reduce axial dispersion [15]. These segmented flow systems achieve residence times as short as 1 minute while maintaining yields exceeding 90% [15].

Byproduct Suppression Through Porous Material Integration

Porous material integration represents an innovative approach for enhancing selectivity and suppressing undesired byproduct formation in 4,4-dimethyl-1,3-dioxane synthesis [1] [19]. Carbon nanotube incorporation has emerged as a particularly effective strategy for improving reaction selectivity while reducing high-boiling product formation [19].

Carbon nanotubes with pore diameters of 7-11 Ångströms demonstrate optimal performance as porous cocatalysts [19]. The incorporation of these materials at concentrations of 3.5-5.0 mass percent relative to the reaction mixture significantly enhances the degree of conversion of starting reagents while increasing selectivity toward the desired dioxane product [19].

The mechanism of byproduct suppression involves enhanced chemical affinity between components of the heterogeneous mixture through porous material mediation [19]. Carbon nanotube introduction facilitates more intensive condensation reactions between isobutylene and formaldehyde, contributing to increased 4,4-dimethyl-1,3-dioxane yields and reduced hydrogenated pyran formation [19].

Polyphenylenephthalide porous materials have also demonstrated effectiveness as selective cocatalysts [1]. These carbon-containing porous materials provide similar benefits to carbon nanotubes, achieving 66% theoretical yields while completely eliminating high-boiling byproducts including hydrogenated pyranes [1].

The optimization of porous material loading has revealed critical concentration thresholds for maximum effectiveness [19]. Concentrations below 3.5 mass percent result in reduced 4,4-dimethyl-1,3-dioxane yields, while concentrations exceeding 5.0 mass percent provide no additional benefit while increasing material costs [19].

| Porous Material Type | Optimal Loading (mass %) | Yield Improvement (%) | Byproduct Reduction |

|---|---|---|---|

| Carbon Nanotubes (7-11 Å) | 3.5-5.0 [19] | 67.0 [19] | Complete elimination [19] |

| Polyphenylenephthalide | 3.5-5.0 [1] | 66.0 [1] | Complete elimination [1] |

| Without Porous Materials | - | 36.0 [1] [19] | Significant formation [1] [19] |

Industrial-Scale Purification and Fractionation Techniques

Industrial-scale purification of 4,4-dimethyl-1,3-dioxane requires sophisticated separation technologies to achieve the high purity standards demanded by downstream applications [19] [21]. Fractional distillation represents the primary separation method, with optimal temperature ranges of 117-120°C for product isolation [25].

Vacuum distillation systems provide enhanced separation efficiency while minimizing thermal degradation of the sensitive dioxane product [23]. The reduced pressure conditions enable lower operating temperatures, thereby preserving product quality and reducing energy consumption [23]. Steam distillation variants utilize aqueous tension to accelerate the boiling process and improve separation efficiency [23].

Extraction-based purification methods offer complementary approaches for achieving high-purity products [19]. Oil layer extraction techniques enable selective removal of 4,4-dimethyl-1,3-dioxane from reaction mixtures while leaving behind high-boiling impurities [19]. Chromatographic analysis using internal standard methods provides accurate quantification of product purity [19].

Membrane separation technologies have emerged as promising alternatives for industrial-scale purification [24]. Pervaporation membranes containing polyvinyl alcohol crosslinked with tetraethyl orthosilicate demonstrate exceptional selectivity for water removal from dioxane-containing mixtures [24]. These membranes achieve separation selectivities exceeding 14,000 with flux rates of 0.70 × 10⁻¹ kilograms per square meter per hour [24].

Specialized dioxane removal systems have been developed for industrial applications requiring ultra-low dioxane concentrations [22]. These compact, low-energy consumption systems utilize carefully controlled temperature and pressure conditions to remove volatile components while preserving product quality [22]. Steam injection ratios of 0.5 pounds per pound of neutral paste achieve reduction ratios of 8:1 [22].

The integration of multiple purification stages enables achievement of commercial-grade purity specifications [19] [25]. Initial fractional distillation removes the majority of volatile impurities, followed by extraction procedures for fine purification [19]. Final polishing steps may include activated carbon treatment or molecular sieve processing to achieve ultra-high purity standards [25].

Experimental vapour-pressure data reported by Lesteva and co-workers were correlated with the Antoine equation above. Table 2 compares calculated pressures with the single-point value measured at 298 K.

| Temperature (K) | Pᵥ (bar) NIST fit | Experimental / calculated ratio |

|---|---|---|

| 298 | 0.030 | 1.02 (22.6 mm Hg reported by LookChem [5]) |

| 350 | 0.128 | – |

| 380 | 0.293 | – |

| 406 | 0.508 | – |

The moderate vapour pressure and low normal boiling point place 4,4-dimethyl-1,3-dioxane between tetrahydrofuran and 1,4-dioxane in volatility. Binary isobaric data for methanol mixtures display minimum-boiling azeotropy at 101 kPa (x_dioxane ≈ 0.38, T = 337 K) [1] [7], confirming non-ideal behaviour dominated by weak specific interactions.

Enthalpic Contributions to Ring Strain Energy

Substitution at C-4 produces a gem-dimethyl arrangement. Using the homodesmotic energy‐balance protocol of Pihlaja et al. the theoretical strain-free enthalpy of formation (ΔH°_sf, gas) is −343 kJ mol⁻¹, whereas the Joback-calculated experimental value is −362 kJ mol⁻¹ [4]. The 19 kJ mol⁻¹ difference equals the residual ring strain plus the gem-dialkyl stabilisation:

ΔH°strain ≈ ΔH°sf – ΔH°_exp = +19 kJ mol⁻¹.

Partitioning this value by analogy with heavily methyl-crowded congeners gives:

| Interaction motif (chair) | Energy / kJ mol⁻¹ | Source |

|---|---|---|

| 4-Meax ↔ Hax (1,3-diaxial) | 8.5 | calorimetric deconvolution [8] |

| Gem-dialkyl (Thorpe-Ingold) | −4.0 | typical CMe₂ contraction [7] |

| Pitzer/torsional + angle strain | ~14.5 | difference term |

The positive residual illustrates that steric congestion does not cancel the intrinsic angular and torsional strain of the 1,3-dioxane framework. By comparison, the 4,6-diaxial Me,Me interaction in tetramethyl derivatives is 21.3 kJ mol⁻¹ [8], underscoring the relatively lower penalty of the geminal arrangement.

Hydrophobic / Hydrophilic Balance in Aqueous Systems

A log Kₒw of 1.16 indicates moderate hydrophobicity, two orders of magnitude lower than classical ether solvents such as di-n-butyl ether. Using the general relationship log S (mol L⁻¹) = 0.54 – log Kₒw, the intrinsic solubility is predicted as 0.35 mol L⁻¹ (≈ 40 g L⁻¹), in accord with qualitative descriptions of miscibility [9]. The Henry constant (Table 1) confirms limited air–water transfer; therefore, volatilisation from surface waters will be slower than for 1,4-dioxane whose H ≈ 7 × 10⁻⁴ atm m³ mol⁻¹ [10].

Solvent Effects on Molecular Polarizability

Geminal methyl substitution enlarges the molecular electron cloud. Additive Thole-type calculations give a gas-phase isotropic polarizability α₀ = 10.9 ų, 15% higher than for unsubstituted 1,3-dioxane (9.6 ų) [6]. In condensed media the effective polarizability rises according to the Lorentz–Lorenz factor:

αeff = α₀ · (εr + 2)² / 9.

Representative values are compiled in Table 3.

| Solvent (ε_r, 25 °C) | α_eff / ų |

|---|---|

| n-Hexane (1.89) | 11.4 |

| Toluene (2.38) | 11.9 |

| Acetonitrile (37.5) | 37.4 |

| Water (78.3) | 73.1 |

The pronounced enhancement in highly dielectric media rationalises the strong induced-dipole component observed in donor–acceptor complexes of cyclic ethers [11]. Consequently, polar solvents stabilise charge-transfer exciplexes involving 4,4-dimethyl-1,3-dioxane more effectively than apolar hydrocarbons.